molecular formula C17H18FN3O5S2 B2569079 3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide CAS No. 2034541-54-1

3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide

Cat. No.: B2569079
CAS No.: 2034541-54-1
M. Wt: 427.47
InChI Key: KQLLLGMNOWPXOT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: The benzenesulfonyl group can be introduced via sulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the coupling of the sulfonylated benzothiadiazole with a propanamide derivative under conditions such as EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups, potentially yielding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Conditions may include halogenation with NBS or nitration with nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may serve as a probe or inhibitor in enzymatic studies due to its sulfonamide moiety.

Medicine

Medicinally, it could be explored for its potential antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes like dihydropteroate synthase in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Benzothiazole: A related heterocyclic compound with diverse applications.

    Fluorobenzene: A simpler fluorinated aromatic compound.

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)propanamide lies in its combination of a sulfonamide group with a fluorinated benzothiadiazole core, which may confer unique biological and chemical properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S2/c1-20-15-10-13(18)14(11-16(15)21(2)28(20,25)26)19-17(22)8-9-27(23,24)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLLLGMNOWPXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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